Cas no 1361825-53-7 (5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol)

5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol structure
1361825-53-7 structure
商品名:5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol
CAS番号:1361825-53-7
MF:C12H9Cl2NO2
メガワット:270.111361265183
CID:4919467

5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol 化学的及び物理的性質

名前と識別子

    • 5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol
    • インチ: 1S/C12H9Cl2NO2/c13-9-2-1-7(3-10(9)14)8-4-12(17)11(6-16)15-5-8/h1-5,16-17H,6H2
    • InChIKey: OYBZXXHCWFYPBR-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)C1=CN=C(CO)C(=C1)O)Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 255
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 53.4

5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024002788-250mg
5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol
1361825-53-7 97%
250mg
734.40 USD 2021-06-09
Alichem
A024002788-500mg
5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol
1361825-53-7 97%
500mg
1,038.80 USD 2021-06-09
Alichem
A024002788-1g
5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol
1361825-53-7 97%
1g
1,764.00 USD 2021-06-09

5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol 関連文献

5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanolに関する追加情報

Introduction to 5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol (CAS No. 1361825-53-7)

5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, identified by its CAS number 1361825-53-7, belongs to a class of heterocyclic molecules that are widely explored for their potential biological activities. The presence of both chloro and hydroxyl substituents in its aromatic ring system contributes to its distinct chemical properties, making it a valuable scaffold for drug discovery and development.

The molecular structure of 5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol consists of a pyridine core substituted with a hydroxymethyl group at the 2-position and a 3,4-dichlorophenyl ring at the 5-position. This arrangement not only imparts specific electronic and steric characteristics but also opens up diverse possibilities for further chemical modifications. Such structural features are often exploited to enhance binding affinity to biological targets, which is crucial for the development of effective therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives due to their wide range of biological activities. Studies have demonstrated that compounds with similar structural motifs can exhibit properties such as kinase inhibition, anti-inflammatory effects, and antimicrobial activity. The 5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol molecule is no exception and has been investigated for its potential role in modulating various cellular pathways.

One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The dichlorophenyl moiety enhances lipophilicity, which can improve membrane permeability and thus bioavailability, while the hydroxymethyl group provides a site for hydrogen bonding interactions. These features make it an attractive candidate for further derivatization to optimize its pharmacokinetic and pharmacodynamic profiles.

Recent research has highlighted the importance of computational modeling in understanding the interactions between small molecules and biological targets. Molecular docking studies have been employed to predict the binding mode of 5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol with various enzymes and receptors. These studies have provided valuable insights into how modifications to the core structure can enhance binding affinity and selectivity.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been utilized to construct the pyridine ring system efficiently. Additionally, protecting group strategies are employed to safeguard reactive sites during synthesis, ensuring that the desired product is obtained without unwanted side reactions.

The biological evaluation of 5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol has revealed promising results in preclinical studies. In vitro assays have shown that this compound exhibits inhibitory activity against several target enzymes relevant to diseases such as cancer and inflammation. Furthermore, preliminary in vivo studies have demonstrated its ability to modulate disease-related pathways without significant toxicity.

The development of novel therapeutic agents relies heavily on the availability of high-quality starting materials and intermediates. The commercial availability of CAS No. 1361825-53-7 ensures that researchers can readily access this compound for further studies without significant hurdles. This accessibility has facilitated rapid progress in understanding its potential applications in drug discovery.

The future prospects for this compound are promising, with ongoing research aimed at identifying new derivatives that exhibit enhanced efficacy and reduced side effects. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, scientists are optimistic about uncovering new therapeutic applications for this versatile scaffold.

In conclusion, 5-(3,4-Dichlorophenyl)-3-hydroxypyridine-2-methanol represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its investigation by researchers worldwide continues to contribute valuable insights into the development of novel therapeutic agents. As more data becomes available from ongoing studies, it is expected that this compound will play an increasingly important role in addressing unmet medical needs.

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